

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione IUPAC name

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Compound of Interest

Compound Name: 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

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An In-depth Technical Guide to **3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione**

Abstract

This technical guide provides a comprehensive overview of **3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione**, a heterocyclic compound built upon the medically significant imidazolidine-2,4-dione (hydantoin) scaffold. This document details the compound's formal nomenclature, structural features, and physicochemical properties. A validated, step-by-step synthesis protocol via N-amination of a hydantoin precursor is presented, accompanied by requisite analytical characterization methods. The guide further explores the compound's emerging applications in drug discovery and medicinal chemistry, particularly focusing on its role as a versatile synthetic intermediate and the potential of its derivatives as targeted therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure responsible laboratory use. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction to the Imidazolidinedione Scaffold

The imidazolidine-2,4-dione heterocycle, commonly known as hydantoin, is a cornerstone structure in medicinal chemistry. Its rigid framework and capacity for diverse substitutions at the N-1, N-3, and C-5 positions have established it as a "privileged scaffold"—a molecular core that can interact with a wide range of biological targets. The therapeutic relevance of this scaffold was famously solidified with the discovery of Phenytoin (5,5-diphenylhydantoin), a widely used

anticonvulsant drug.[1] Derivatives of this core have demonstrated a vast spectrum of biological activities, including antiarrhythmic, antimicrobial, antidiabetic, and anticancer properties.[2][3]

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a specific derivative that combines the core hydantoin structure with key functional groups: a chiral center at C-5 bearing both methyl and phenyl substituents, and a reactive amino group at the N-3 position. This unique combination of features makes it a valuable building block for creating novel chemical entities with tailored pharmacological profiles. This guide aims to consolidate the technical information essential for its synthesis, characterization, and application in a research and development setting.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the formal nomenclature and structural properties of the target compound.

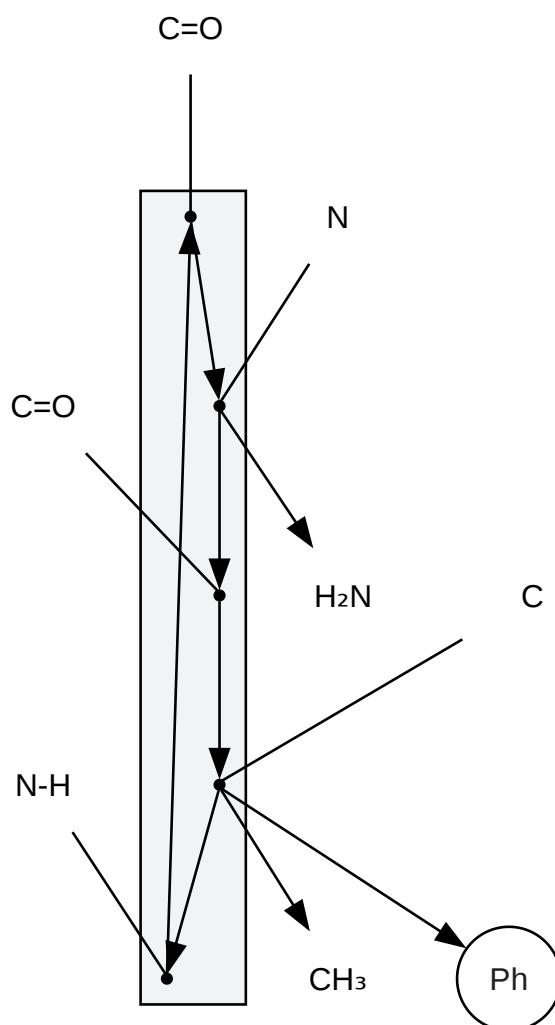
IUPAC Name and Synonyms

- Systematic IUPAC Name: **3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione**[3]
- Common Synonyms: 3-Amino-5-methyl-5-phenylhydantoin
- CAS Registry Number: 71202-91-0[3][4][5][6]

Molecular Structure and Stereochemistry

The structure features a five-membered imidazolidine-2,4-dione ring. The C-5 position is a quaternary stereocenter substituted with one methyl group and one phenyl group. The N-3 position of the ring is substituted with an amino (-NH₂) group.

Chemical Structure of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione



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Caption: Logical representation of the core chemical structure.

Physicochemical and Analytical Data

A summary of the key physical and chemical properties is provided below. Spectroscopic data are predicted based on analyses of structurally similar compounds, offering a benchmark for experimental validation.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂	[4] [6]
Molecular Weight	205.21 g/mol	[3] [4] [6]
CAS Number	71202-91-0	[3] [4] [5]
Appearance	White to off-white solid (predicted)	
Melting Point	198–199 °C (for a closely related analog)	[3]
Solubility	Soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO)	[3]

Table 2: Expected Spectroscopic Signatures

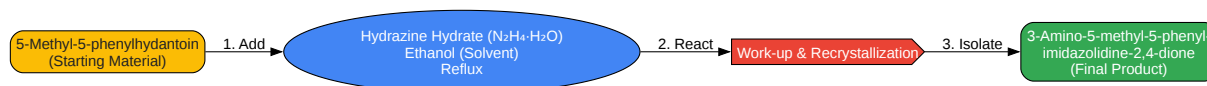
Technique	Expected Signature	Rationale / Comparison
^1H -NMR	Singlet $\sim\delta$ 2.5 ppm (3H, $-\text{CH}_3$); Multiplet $\sim\delta$ 7.2-7.7 ppm (5H, Ar-H); Broad singlet for -NH and $-\text{NH}_2$ protons (exchangeable with D_2O).	Based on data for 5-methyl-5-phenylhydantoin and other substituted hydantoins.[7]
^{13}C -NMR	Signal $\sim\delta$ 21 ppm ($-\text{CH}_3$); Signals $\sim\delta$ 125-140 ppm (Ar-C); Signal $\sim\delta$ 60 ppm (C5); Carbonyl signals $\sim\delta$ 156 ppm (C4) and $\sim\delta$ 172 ppm (C2).	Based on data for related imidazolidinediones.[2][7]
IR (cm^{-1})	\sim 3200-3300 (N-H stretch); \sim 1715 & \sim 1780 (asymmetric/symmetric C=O stretch); \sim 1600 (C=C aromatic stretch).	Characteristic peaks for hydantoin rings and N-H bonds.[3][7]
Mass Spec (EIMS)	Molecular ion $[\text{M}]^+$ at m/z = 205.	Consistent with the calculated exact mass.[4]

Synthesis and Characterization

The synthesis of 3-amino-substituted hydantoins is reliably achieved through the N-amination of the corresponding hydantoin precursor. The protocol described here is adapted from the established synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a structurally related analog.[8][9]

Synthesis Principle

The core of this synthesis is a nucleophilic substitution reaction at the N-3 position of the hydantoin ring. 5-Methyl-5-phenylhydantoin serves as the starting material. Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) acts as the aminating agent, displacing the proton at N-3 to form the N-amino bond. The reaction is typically conducted under reflux in an appropriate solvent like ethanol.



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Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

Materials:

- 5-Methyl-5-phenylhydantoin (1.0 eq)
- Hydrazine hydrate (80% solution, 5.0 eq)
- Ethanol (20 mL per gram of starting material)
- Deionized water
- Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methyl-5-phenylhydantoin (1.0 eq) and ethanol.
- **Reagent Addition:** Stir the suspension and add hydrazine hydrate (5.0 eq) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - **Causality Note:** Refluxing provides the necessary activation energy for the N-amination reaction to proceed at a reasonable rate. Ethanol is an effective solvent for both the reactant and reagent.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
- **Precipitation:** Pour the concentrated mixture into a beaker of cold deionized water with stirring. A white precipitate of the crude product should form.
- **Isolation:** Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual hydrazine.
- **Purification:** Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.^[7]
 - **Trustworthiness Note:** Recrystallization is a critical self-validating step that removes impurities, ensuring the high purity of the final compound, which can be verified by melting point analysis and HPLC.
- **Drying:** Dry the purified crystals under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized **3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione** must be confirmed by comparing experimental analytical data with the expected values outlined in Table 2.

Applications in Medicinal Chemistry and Drug Development

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is not just a chemical entity but a strategic platform for drug discovery. Its utility stems from its dual role as a potential pharmacophore itself and as a versatile synthetic intermediate.

Role as a Synthetic Intermediate

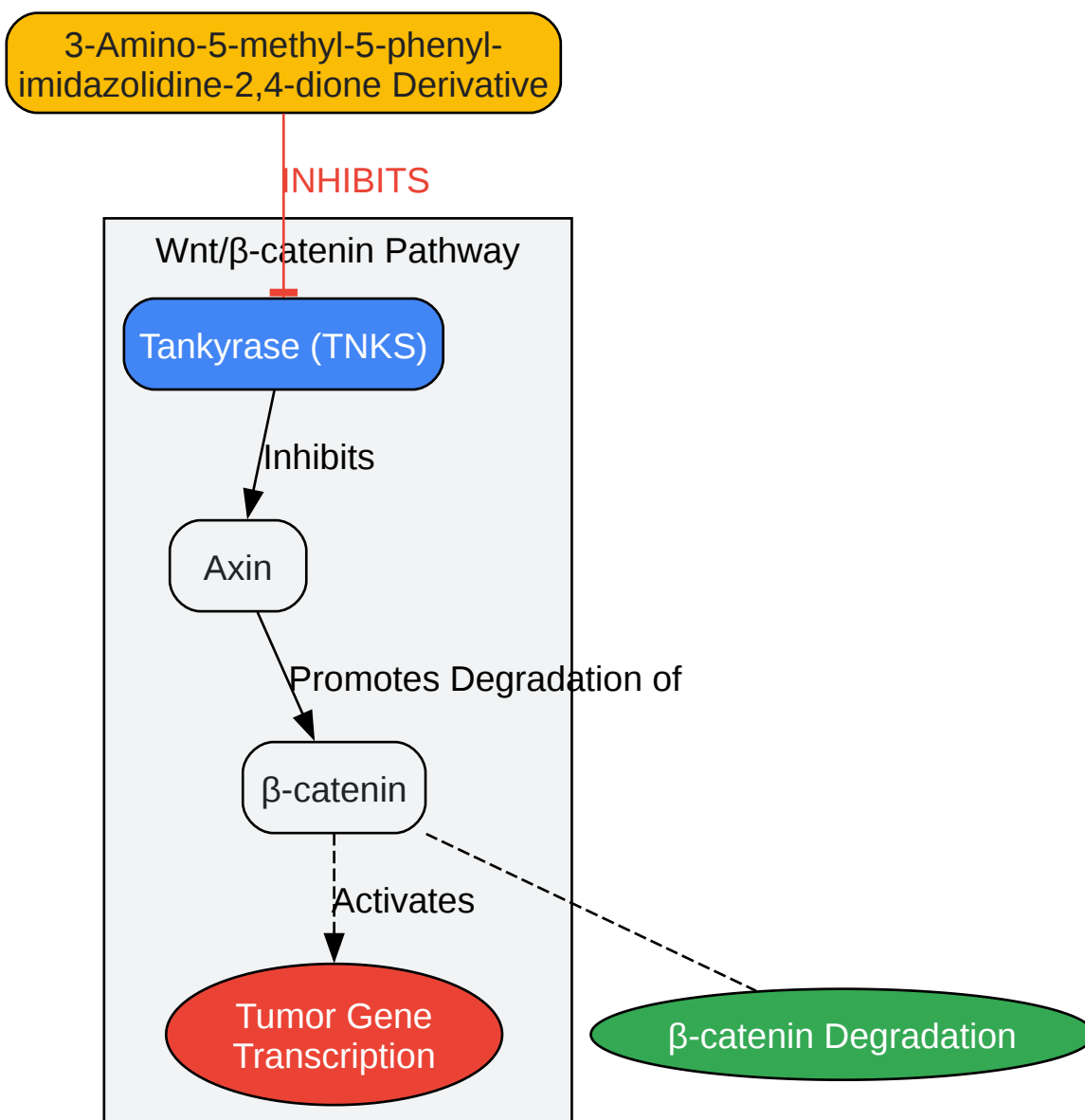
The primary value of this compound lies in its N-amino group, which serves as a reactive handle for further chemical modifications. It can readily undergo reactions such as acylation or sulfonylation to generate a diverse library of N-substituted derivatives.^[3] This allows for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to fine-tune the

molecule's properties to optimize its interaction with a specific biological target. It has been used as a precursor for synthesizing novel serotonin 5-HT_{2A} receptor antagonists and potential anti-inflammatory agents.[3]

Potential Therapeutic Applications

Derivatives of **3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione** have shown promise in several therapeutic areas:

- **Anticancer Activity:** Certain derivatives have been investigated as inhibitors of tankyrases (TNKS1/2).[3] Tankyrases are enzymes involved in the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers. By inhibiting these enzymes, the compounds can disrupt tumor progression.[3]
- **Antimicrobial Properties:** The compound has been evaluated for antibacterial activity against pathogens like *Escherichia coli*, suggesting potential for development into new antibiotics.[3]
- **Neuropharmacology:** Given the prevalence of the hydantoin core in anticonvulsant drugs, derivatives of this compound are being explored for their potential to modulate neurotransmitter receptors associated with seizure activity.[3]



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Caption: Inhibition of Tankyrase in the Wnt signaling pathway.

Safety and Handling

Responsible handling is crucial when working with potentially hazardous chemicals.

- General Handling: Use only in a well-ventilated chemical fume hood.[4] This product should be handled by personnel qualified in the use of potentially hazardous chemicals.[4]

- Storage: Store in a tightly sealed container in a dry, cool place (2-8°C recommended).[5]
- Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Class	GHS Statements	Recommended PPE	Source
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	Chemical-resistant gloves, safety goggles, laboratory coat.	[4]
First Aid	In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If ingested, wash out mouth with water. Seek medical attention if irritation persists.	-	[4]
Disposal	Dispose of in accordance with local, state, and federal regulations.	-	[4]

Conclusion

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione represents a significant molecule in the field of synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the reactive potential of its N-amino group position it as a highly valuable scaffold for the development of next-generation therapeutics. The promising anticancer, antimicrobial, and neuropharmacological activities of its derivatives underscore the importance of continued research into this versatile compound. This guide provides the foundational knowledge for

researchers to safely synthesize, characterize, and further explore the vast potential of this important heterocyclic building block.

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